molecular formula C8H5ClN2O B6343020 Imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 750509-02-5

Imidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No. B6343020
CAS RN: 750509-02-5
M. Wt: 180.59 g/mol
InChI Key: DDJYOUHATAPWGO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbonyl chloride is a type of nitrogen-containing compound . It belongs to the class of imidazo[1,2-a]pyridines, which are important fused nitrogen-bridged heterocyclic compounds . These compounds have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another method involves a KI-Oxone catalyzed ultrasound-promoted synthesis, which involves an oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine-3-carbonyl chloride is characterized by the presence of a fused bicyclic 5–6 heterocycle . The structure of the synthesized imidazo[1,2-a]pyridine-3-carbonyl chloride was confirmed by X-ray crystallographic analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, they can undergo a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . They can also undergo a KI-Oxone catalyzed ultrasound-promoted oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are important heterocyclic compounds in medicinal chemistry. The compound serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyridines . These synthesized structures are valuable due to their presence in numerous pharmaceutical agents.

Catalysis

In the realm of catalysis, Imidazo[1,2-a]pyridine-3-carbonyl Chloride can be used to facilitate decarboxylative arylation reactions . This process is crucial for constructing carbon-carbon bonds, a foundational aspect of organic synthesis.

Pharmaceutical Applications

This compound has shown promise in the development of new pharmaceuticals. It’s been used to create derivatives that exhibit antibacterial activity, particularly against Staphylococcus aureus , showcasing its potential in antibiotic development.

Material Science

Imidazo[1,2-a]pyridine derivatives, including those derived from the compound , have applications in material science. They can be used in the creation of optoelectronic devices and sensors due to their luminescent properties .

Fluorescence Sensing

The compound’s derivatives are utilized as fluorescence sensors. Their ability to emit light upon stimulation makes them suitable for detecting the presence of various ions or molecules .

Laser Dyes

Due to their high fluorescence quantum yield, these compounds are also employed as laser dyes. They can absorb and emit light efficiently, which is essential for laser applications .

Molecular Switches

Imidazo[1,2-a]pyridine-3-carbonyl Chloride derivatives are used in the design of molecular switches. These switches can change their physical or chemical properties in response to external stimuli, making them useful in nanotechnology .

Bioimaging

In bioimaging, the fluorescent properties of imidazo[1,2-a]pyridine derivatives are exploited. They serve as fluorophores for confocal microscopy and imaging, aiding in the visualization of biological processes .

Safety and Hazards

Imidazo[1,2-a]pyridine-3-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Contact with water liberates toxic gas .

Future Directions

Imidazo[1,2-a]pyridine-3-carbonyl chloride and its derivatives have a wide range of applications in medicinal chemistry . Therefore, future research could focus on developing eco-friendly synthesis methods , exploring its biological activities , and expanding its use in drug discovery efforts .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYOUHATAPWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-carbonyl Chloride

Synthesis routes and methods

Procedure details

A suspension of imidazo[1,2-a]pyridine-3-carboxylic acid (5.270 g, 32.5 mmol) in DCM (200 ml) was treated with oxalyl chloride (3.13 ml, 35.8 mmol) followed by the addition of DMF (0.252 ml, 3.25 mmol). The reaction mixture was stirred at RT overnight. The solvent was removed in vacuo to afford the title compound as a hydrochloride salt;
Quantity
5.27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.252 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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